Ethyl 2-(pyrimidin-4-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-pyrimidin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)5-7-3-4-9-6-10-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZVJNQHRQQRRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604762 | |

| Record name | Ethyl (pyrimidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240606-58-9 | |

| Record name | Ethyl 4-pyrimidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240606-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (pyrimidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Ethyl 2-(pyrimidin-4-yl)acetate (CAS: 1240606-58-9): Properties, Synthesis, and Applications in Drug Discovery

Abstract

Ethyl 2-(pyrimidin-4-yl)acetate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery.[1] Its structure, featuring a reactive pyrimidine core coupled with a versatile ethyl acetate side chain, presents a valuable scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of its physicochemical properties, outlines a representative synthetic protocol with mechanistic insights, discusses methods for analytical characterization, and explores its reactivity and applications as a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Physicochemical and Structural Properties

The fundamental physical and chemical properties of this compound are critical for its effective use in a laboratory setting, influencing everything from reaction conditions to storage and handling.

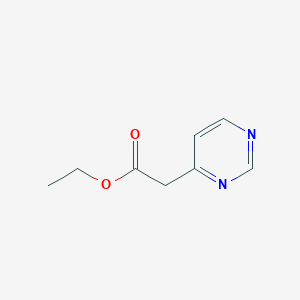

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1240606-58-9 | [2][3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 166.18 g/mol | [2][3] |

| Appearance | Light yellow to yellow liquid | [3] |

| Boiling Point | 256 °C | [3] |

| Density | 1.144 g/cm³ | [3] |

| Flash Point | 109 °C | [3] |

| SMILES | CCOC(=O)CC1=CC=NC=N1 | [2] |

| InChIKey | MYZVJNQHRQQRRV-UHFFFAOYSA-N | [3] |

| Storage | Sealed in a dry place at room temperature |[2][3] |

Synthesis and Purification

While multiple proprietary methods exist for the synthesis of pyrimidine derivatives, a common and logical approach involves the nucleophilic substitution of a suitable pyrimidine precursor. The following protocol is a representative example based on established chemical principles.

Mechanistic Rationale

The synthesis hinges on the reaction of a pyrimidine ring activated for nucleophilic attack with a carbon nucleophile bearing the ethyl acetate moiety. A 4-halopyrimidine (e.g., 4-chloropyrimidine) is an excellent electrophile, as the electron-withdrawing nitrogen atoms in the ring stabilize the negative charge buildup during the addition-elimination (SₙAr) mechanism. The nucleophile can be generated by deprotonating the α-carbon of ethyl acetate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the corresponding enolate.

Representative Synthesis Protocol

Reaction: 4-Chloropyrimidine + Ethyl Acetate → this compound

-

Enolate Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve anhydrous diisopropylamine in dry tetrahydrofuran (THF) and cool to -78 °C using an acetone/dry ice bath.

-

Slowly add an equimolar amount of n-butyllithium (n-BuLi) to generate LDA. Allow the solution to stir for 20 minutes at -78 °C.

-

Add ethyl acetate dropwise to the LDA solution. The deprotonation of the α-carbon is rapid; stir for 30-45 minutes to ensure complete formation of the lithium enolate. The choice of a strong, hindered base like LDA is crucial to favor kinetic deprotonation and minimize self-condensation of the ester.

-

Nucleophilic Substitution: In a separate flask, dissolve 4-chloropyrimidine in dry THF.

-

Slowly transfer the 4-chloropyrimidine solution to the enolate solution at -78 °C via cannula.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. The organic layers are combined.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Workflow

The crude product typically requires purification to remove unreacted starting materials and byproducts. Flash column chromatography is the standard method.

Caption: Standard workflow for purification via flash column chromatography.

Analytical Characterization

Confirming the identity and purity of the final compound is non-negotiable. A combination of spectroscopic and chromatographic techniques is employed. While specific spectra for this compound are proprietary to suppliers, the expected results can be reliably predicted.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet-quartet pattern for the ethyl group (~1.2 ppm, 3H, triplet and ~4.1 ppm, 2H, quartet). A singlet for the methylene protons (CH₂) adjacent to the pyrimidine ring would appear further downfield. Three distinct signals in the aromatic region (~7.0-9.0 ppm) would correspond to the protons on the pyrimidine ring.

-

¹³C NMR: The carbon spectrum would show signals for the carbonyl carbon (~170 ppm), the carbons of the pyrimidine ring, and the carbons of the ethyl acetate side chain.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should show a prominent molecular ion peak [M+H]⁺ at m/z 167.1, corresponding to the protonated molecule.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) or LC-MS is used to determine purity, which is often reported by suppliers to be ≥95-99%.[4]

Reactivity and Applications in Drug Discovery

This compound is not an end-product but a versatile intermediate. Its value lies in the reactivity of both the ester and the pyrimidine ring.

Caption: Primary reaction pathways for synthetic diversification.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound serves as a direct precursor to more complex molecules targeting a range of diseases.

-

Kinase Inhibitors: The pyrimidine core is a classic "hinge-binder" in many kinase inhibitors used in oncology. The ethyl acetate handle allows for the construction of elaborate side chains designed to occupy specific pockets in the ATP-binding site of kinases.

-

Antibacterial Agents: Pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from pyrimidine precursors, have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[5][6]

-

Antiviral and Antifungal Compounds: The inherent ability of the pyrimidine nitrogens to form hydrogen bonds makes them excellent pharmacophores for interacting with enzyme active sites, a feature exploited in the design of various antimicrobial agents.[7]

Safety, Handling, and Storage

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Source |

|---|

|

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |[3] |-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[8][9]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10] Keep away from heat, sparks, and open flames.[11] All equipment should be properly grounded to prevent static discharge.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[2][3][9]

Conclusion

This compound (CAS 1240606-58-9) is a high-value chemical intermediate whose utility is firmly established in the field of synthetic and medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity, and role as a precursor to biologically active molecules make it an indispensable tool for researchers. Proper understanding of its synthesis, handling, and analytical characterization enables its efficient and safe application in the rigorous and innovative environment of drug discovery.

References

-

PrepChem.com. Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate. [Link]

-

A-Level Chemistry. Spectra of ethyl acetate. [Link]

-

Aobchem. ETHYL 2-(PYRIMIDIN-2-YL)ACETATE. [Link]

-

Changzhou Pesan. Ethyl 4-pyrimidinylacetate1240606-58-9,Purity99%. [Link]

-

ACS Omega. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (2024-01-02). [Link]

-

ACS Omega. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2024-01-02). [Link]

-

PubMed. Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfan-yl}acetate. (2011-02-23). [Link]

-

RSC Publishing. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer. (2025-02-13). [Link]

-

NIH - National Center for Biotechnology Information. Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. [Link]

-

SpectraBase. ETHYL-2-(1H-PYRAZOLO-[3,4-B]-PYRIDIN-1-YL)-ACETATE - Optional[13C NMR]. [Link]

-

PubChem - NIH. Ethyl pyridine-4-acetate | C9H11NO2 | CID 736321. [Link]

-

ResearchGate. The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. [Link]

Sources

- 1. This compound|CAS 1240606-58-9 [benchchem.com]

- 2. 1240606-58-9|this compound|BLD Pharm [bldpharm.com]

- 3. 4-Pyrimidineacetic acid ethyl ester | 1240606-58-9 [chemicalbook.com]

- 4. molbase.com [molbase.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.ca [fishersci.ca]

- 9. meridianbioscience.com [meridianbioscience.com]

- 10. rcilabscan.com [rcilabscan.com]

- 11. medline.com [medline.com]

- 12. actylislab.com [actylislab.com]

Physicochemical properties of Ethyl 2-(pyrimidin-4-yl)acetate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(pyrimidin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural products. Its presence in the nucleobases uracil, thymine, and cytosine underlines its fundamental role in biological systems. In drug development, pyrimidine derivatives have been successfully exploited to create a wide array of drugs, including anticancer agents, antivirals, and antibiotics, by acting on targets like kinases and dihydrofolate reductase.[1][2] this compound is a functionalized pyrimidine derivative that serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

A thorough understanding of a compound's physicochemical properties is paramount in the journey from a laboratory curiosity to a clinical candidate. These properties—such as solubility, stability, and lipophilicity—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the known and predicted physicochemical properties of this compound. It further outlines robust experimental protocols for the determination of these essential parameters, aiming to equip researchers with the knowledge needed to effectively utilize this compound in their research and development endeavors.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is an ester derivative featuring a pyrimidine ring linked at the 4-position to an ethyl acetate group via a methylene bridge.

Caption: Molecular Structure of this compound.

The fundamental identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1240606-58-9 | [3][4] |

| Molecular Formula | C₈H₁₀N₂O₂ | [3] |

| Molecular Weight | 166.18 g/mol | [3] |

Physicochemical Properties

The physical and chemical properties of a molecule dictate its behavior in various environments, from storage conditions to biological systems. While comprehensive experimental data for this compound is not extensively published, we can infer certain properties from its structure and from data available for closely related analogues.

| Property | Value / Expected Value | Comments and Comparative Data |

| Physical Form | Solid or Liquid | The closely related analogue, Ethyl 2-(pyridin-4-yl)acetate, is a solid below 18°C and a liquid above 19°C.[5] A similar state can be anticipated. |

| Melting Point | Data not available | For comparison, Ethyl 2-(pyridin-4-yl)acetate has a melting point of 18-19°C.[5] |

| Boiling Point | Data not available | For comparison, Ethyl 2-(pyridin-4-yl)acetate has a boiling point of 252.5°C at 760 mmHg.[5] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, ethyl acetate) and sparingly soluble in water. | The ester functionality provides lipophilicity, while the pyrimidine nitrogens offer sites for hydrogen bonding, suggesting some aqueous solubility. |

| pKa | Data not available | The pyrimidine ring is basic due to the lone pairs on the nitrogen atoms. The pKa is expected to be in the range of 1-3 for the protonated form, similar to pyrimidine itself. |

| LogP | Data not available | The combination of the aromatic pyrimidine ring and the ethyl ester group suggests a moderately lipophilic character. |

Synthesis and Analytical Characterization

The reliable synthesis and rigorous characterization of this compound are crucial for its use in research. A plausible synthetic route involves the nucleophilic substitution of a leaving group on the pyrimidine ring with an enolate of an ethyl acetate equivalent.

Proposed Synthetic Workflow

A common method for synthesizing such compounds involves the reaction of a halopyrimidine with an appropriate nucleophile. For instance, 4-chloropyrimidine can be reacted with the sodium salt of ethyl acetoacetate, followed by a decarboxylation step, though a more direct approach with ethyl 2-sodioacetate could also be envisioned.

Caption: Proposed workflow for the synthesis and purification of this compound.

Analytical Characterization Workflow

To confirm the identity, purity, and structure of the synthesized compound, a standard battery of analytical techniques should be employed.

Caption: Standard analytical workflow for compound characterization.

Expected Spectroscopic Data

-

¹H NMR: The spectrum should show a triplet and a quartet characteristic of the ethyl group (~1.2 ppm and ~4.1 ppm, respectively). The methylene bridge protons would likely appear as a singlet (~3.8-4.0 ppm). The pyrimidine ring protons will have distinct chemical shifts in the aromatic region (~7.5-9.2 ppm).

-

¹³C NMR: The spectrum will show signals for the ester carbonyl (~170 ppm), the carbons of the pyrimidine ring (~120-160 ppm), and the aliphatic carbons of the ethyl group and the methylene bridge.

-

Mass Spectrometry: The molecular ion peak [M]⁺ should be observed at m/z = 166.18. Common fragments would result from the loss of the ethoxy group (-OC₂H₅) or the entire ester functionality.

-

Infrared Spectroscopy: Key stretches to look for include the C=O of the ester at ~1735 cm⁻¹, C-O stretches around 1100-1300 cm⁻¹, and C=N/C=C stretches of the pyrimidine ring in the 1400-1600 cm⁻¹ region.

Experimental Protocols

The following section provides generalized, step-by-step protocols for determining key physicochemical properties. These are intended as templates and should be optimized for the specific compound.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

-

Preparation: Prepare a series of saturated solutions by adding an excess of this compound to purified water in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the solid excess from the solution by centrifugation or filtration.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

Causality: The shake-flask method is considered the gold standard for solubility determination as it ensures that a true equilibrium between the solid and dissolved states is achieved, providing a thermodynamically accurate value.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

System Preparation: Use a C18 reversed-phase column. The mobile phase could be a gradient of water and acetonitrile, both containing 0.1% formic acid to ensure good peak shape.

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample onto the HPLC system. Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., ~260 nm for the pyrimidine ring).

-

Data Processing: Integrate the area of all peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Self-Validation: The protocol's trustworthiness is enhanced by running a blank (solvent only) to identify system peaks and by spiking the sample with known potential impurities to confirm their retention times and the method's separating power.

Stability and Storage

The stability of a compound is critical for ensuring the integrity of experimental results and for defining its shelf-life.

-

Chemical Stability: The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions. Therefore, contact with strong acids or bases should be avoided. The pyrimidine ring itself is generally stable but can be susceptible to photochemical reactions under prolonged UV exposure.

-

Recommended Storage: Based on standard practices for similar compounds, this compound should be stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5][6]

Conclusion and Future Directions

This compound is a valuable chemical scaffold with significant potential in drug discovery and medicinal chemistry. This guide has consolidated the available information on its physicochemical properties and provided a framework of robust experimental protocols for their determination. While key identifiers like molecular weight and formula are well-established, there is a clear need for comprehensive experimental characterization of properties such as melting point, boiling point, solubility, and pKa.

The protocols and workflows outlined herein provide a clear path for researchers to generate this critical data. By systematically characterizing this and similar building blocks, the scientific community can accelerate the design and development of novel therapeutics built upon the versatile pyrimidine core.

References

-

Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate. PrepChem.com. [Link]

-

Ethyl pyridine-4-acetate | C9H11NO2 | CID 736321. PubChem, National Institutes of Health. [Link]

-

Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. PMC, National Institutes of Health. [Link]

-

CAS#:62141-12-2 | ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)acetate. Chemsrc. [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Publications. [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives | ACS Omega. ACS Publications. [Link]

-

Crystal structure, Hirshfeld surface analysis and DFT calculations of ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate. IUCr Journals. [Link]

-

Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. N/A. [Link]

-

This compound. Appretech Scientific Limited. [Link]

-

Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfan-yl}acetate. PubMed, National Institutes of Health. [Link]

-

Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer. RSC Publishing. [Link]

-

Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Semantic Scholar. [Link]

-

Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. ResearchGate. [Link]

-

The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. ResearchGate. [Link]

-

Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PMC, PubMed Central. [Link]

-

Ethyl 2-(5-bromopyrimidin-2-yl)acetate | C8H9BrN2O2 | CID 45789883. PubChem, National Institutes of Health. [Link]

-

Ethyl Glucuronide (EtG) Derivatization With N‐(3‐Dimethylaminopropyl)‐N′‐Ethylcarbodiimide (EDC). LC‐HRAM‐Orbitrap‐MS Characterization of Derivatives and Application to Blood, Urine, and Hair Analysis. ResearchGate. [Link]

-

Selected ethyl pyrimidine-quinolinecarboxylates for their synthesis. ResearchGate. [Link]

-

synthesis of some antimicrobial pyrimidine nucleoside derivatives. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. appretech.com [appretech.com]

- 4. 1240606-58-9|this compound|BLD Pharm [bldpharm.com]

- 5. Ethyl 2-(pyridin-4-yl)acetate | 54401-85-3 [sigmaaldrich.com]

- 6. Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate | 65364-63-8 [sigmaaldrich.com]

An In-Depth Technical Guide to Ethyl 2-(pyrimidin-4-yl)acetate: A Key Heterocyclic Building Block

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(pyrimidin-4-yl)acetate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine core is a privileged scaffold in numerous FDA-approved drugs, and functionalized derivatives like the topic compound serve as critical intermediates for creating complex molecular architectures. This document details the molecule's structural and physicochemical properties, provides a predictive spectroscopic profile, outlines a robust synthetic methodology grounded in established mechanistic principles, and discusses its potential applications as a versatile building block for novel therapeutic agents.

Compound Identification and Molecular Structure

This compound is an organic compound featuring a pyrimidine ring substituted at the 4-position with an ethyl acetate group via a methylene bridge.

-

Molecular Formula: C₈H₁₀N₂O₂[1]

-

Molecular Weight: 166.18 g/mol [1]

-

CAS Number: 1240606-58-9[1]

-

IUPAC Name: this compound

The core structure consists of a diazine (pyrimidine) ring, which is electron-deficient, connected to a flexible ester-containing side chain that provides a reactive handle for further chemical elaboration.

Sources

An In-depth Technical Guide to Methyl 4,6-dimethylpyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] The inherent electronic properties and hydrogen bonding capabilities of the pyrimidine ring make it a privileged scaffold for interacting with various biological targets. This guide provides a comprehensive technical overview of a specific pyrimidine derivative, Methyl 4,6-dimethylpyrimidine-2-carboxylate , with the chemical formula C₈H₁₀N₂O₂. While this particular molecule may not be as extensively studied as some other pyrimidine-based drugs, its structural features offer significant potential for further investigation and development in medicinal chemistry.

This document will delve into the synthesis, chemical properties, and known biological context of Methyl 4,6-dimethylpyrimidine-2-carboxylate, providing insights for researchers engaged in the discovery and development of novel therapeutics.

Chemical Identity and Properties

IUPAC Name: Methyl 4,6-dimethylpyrimidine-2-carboxylate

Chemical Formula: C₈H₁₀N₂O₂

Molecular Weight: 166.18 g/mol

Structure:

Caption: 2D structure of Methyl 4,6-dimethylpyrimidine-2-carboxylate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 27427-89-0 | [3] |

| Purity | 97% | [4] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis of Methyl 4,6-dimethylpyrimidine-2-carboxylate

A general and widely used method for pyrimidine synthesis is the Pinner synthesis , which involves the reaction of a 1,3-dicarbonyl compound with an amidine.[5] Another common approach is the condensation of a β-dicarbonyl compound with urea or thiourea.[6]

Plausible Synthetic Pathway

A likely laboratory-scale synthesis of Methyl 4,6-dimethylpyrimidine-2-carboxylate would involve a multi-step process.

Caption: Plausible synthetic routes to Methyl 4,6-dimethylpyrimidine-2-carboxylate.

Step-by-Step Generalized Protocol for Pyrimidine Ring Formation

This protocol outlines a general procedure for the synthesis of a 2-mercapto-4,6-dimethylpyrimidine intermediate, which can be further modified to yield the target compound. This method is adapted from established procedures for similar pyrimidine derivatives.[6][7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiourea (1.0 mole) in a solution of acetylacetone (1.2 moles) in ethanol.

-

Acid Catalysis: To the suspension, add a catalytic amount of concentrated hydrochloric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Isolation of Intermediate: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product, 2-mercapto-4,6-dimethylpyrimidine hydrochloride, as yellow crystals.

-

Purification: Collect the crystals by filtration, wash with cold ethanol, and dry. The crude product can be recrystallized from an appropriate solvent to achieve higher purity.

The subsequent conversion of the 2-mercapto group to a carboxylate ester would involve oxidation to a sulfonic acid or sulfonyl chloride, followed by reaction with methanol. Alternatively, direct displacement of a leaving group at the 2-position (e.g., a halogen) with a carboxylate equivalent could be employed.

Biological Activity and Therapeutic Potential

While specific biological activity data for Methyl 4,6-dimethylpyrimidine-2-carboxylate is limited in publicly accessible literature, the broader class of pyrimidine derivatives is known to exhibit a wide range of pharmacological activities.[8][9] These include antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[10]

Potential as Enzyme Inhibitors

The structural features of Methyl 4,6-dimethylpyrimidine-2-carboxylate, particularly the presence of the pyrimidine core and the carboxylate group, suggest its potential as an inhibitor of various enzymes. Theoretical studies on similar pyrimidine derivatives have indicated that substituents at the 2, 4, 5, and 6 positions play a crucial role in their inhibitory functions against targets like AP-1 and NF-κB.[11] The ester group at the 2-position could participate in hydrogen bonding or other interactions within an enzyme's active site.

Antimicrobial and Antifungal Potential

Numerous pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[12] For instance, certain methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives have been designed as potential dihydrofolate reductase (DHFR) inhibitors, a key enzyme in bacterial growth.[13] Given the structural similarities, it is plausible that Methyl 4,6-dimethylpyrimidine-2-carboxylate could exhibit similar antimicrobial properties.

Anticancer and Antiviral Applications

The pyrimidine scaffold is a well-established pharmacophore in the development of anticancer and antiviral drugs.[2] The ability of pyrimidine derivatives to act as bioisosteres for purines allows them to interfere with nucleic acid synthesis and other critical cellular processes in cancer cells and viruses.

Future Directions and Research Opportunities

The limited available data on Methyl 4,6-dimethylpyrimidine-2-carboxylate presents a significant opportunity for further research.

-

Synthesis and Characterization: The development and optimization of a robust synthetic route to this compound, along with full characterization of its physicochemical properties, is a crucial first step.

-

Biological Screening: A comprehensive biological screening of Methyl 4,6-dimethylpyrimidine-2-carboxylate against a panel of clinically relevant targets, including kinases, polymerases, and microbial enzymes, could uncover novel therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications at the methyl and carboxylate positions would provide valuable insights into the structure-activity relationships and guide the design of more potent and selective derivatives.

Conclusion

Methyl 4,6-dimethylpyrimidine-2-carboxylate is a pyrimidine derivative with a chemical formula of C₈H₁₀N₂O₂ that holds potential for further investigation in the field of drug discovery. While specific biological data for this compound is not extensively documented, the well-established and diverse pharmacological activities of the pyrimidine scaffold provide a strong rationale for its exploration as a lead compound for the development of new therapeutic agents. This guide has provided a foundational understanding of its chemical identity, plausible synthetic pathways, and potential areas of biological relevance, intended to serve as a valuable resource for researchers and scientists in the pharmaceutical sciences.

References

-

ACS Omega. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]pyrimidine Derivatives. ACS Publications. [Link]

- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.).

- BenchChem. (2025). An In-depth Technical Guide to the Discovery and History of Substituted Pyrimidines.

- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.

- Synthesis of various pyrimidines and fused pyrimidines derivatives by telescopic reactions. (2025). Elsevier.

- Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. (n.d.).

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.).

- Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4,6-Dimethylpyrimidine-2-carbonitrile in Pharmaceutical Synthesis.

- ChemicalBook. (n.d.).

- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021).

- Activation of carboxyl group in organic synthesis via 2-mercapto-4,6-dimethyl pyrimidine. (2025).

- MedchemExpress.com. (n.d.).

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.

- Synthesis Characterization and biological evaluation of Pyrimidine Derivatives. (2023). Journal For Innovative Development in Pharmaceutical and Technical Science.

- Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.

- SYNTHESIS AND PROPERTIES OF 4,6-DIMETHYLPYRIMIDINE-2-YL ESTERS OF AROMATIC THIOSULFOACIDS. (n.d.).

- 2-mercaptopyrimidine. (n.d.). Organic Syntheses.

- PrepChem.com. (n.d.). Synthesis of 2-mercapto-4,6-dimethyl-pyrimidine hydrochloride.

- Fisher Scientific. (n.d.).

- Theoretical studies on pyrimidine substituent derivatives as dual inhibitors of AP-1 and NF-κB. (n.d.). Semantic Scholar.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.

- Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (n.d.).

- Recent Advances in Pyrimidine-Based Drugs. (n.d.).

- Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. (2022). ScienceScholar.

- Methyl 4,6-dichloropyrimidine-2-carboxyl

- 4,6-Dichloro-2-methylpyrimidine 98 1780-26-3. (n.d.). Sigma-Aldrich.

Sources

- 1. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 4,6-dimethylpyrimidine-2-carboxylate CAS#: 27427-89-0 [m.chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. Theoretical studies on pyrimidine substituent derivatives as dual inhibitors of AP-1 and NF-κB | Semantic Scholar [semanticscholar.org]

- 12. jidps.com [jidps.com]

- 13. sciencescholar.us [sciencescholar.us]

The Ascendance of a Scaffold: Ethyl 2-(pyrimidin-4-yl)acetate in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Foreword: The "Privileged Scaffold" Philosophy

In the intricate chess game of drug discovery, certain molecular frameworks consistently emerge as winning moves. These "privileged scaffolds" are structural motifs that exhibit the uncanny ability to bind to multiple, often unrelated, biological targets, providing a robust starting point for the development of novel therapeutics. The pyrimidine ring is a quintessential example of such a scaffold, forming the core of nucleic acids and numerous approved drugs.[1][2] This guide focuses on a particularly powerful, yet elegantly simple, derivative: Ethyl 2-(pyrimidin-4-yl)acetate . We will dissect its synthesis, explore its chemical versatility, and showcase its role in the creation of potent, targeted therapies, particularly in the realm of kinase inhibition.

The Foundational Blueprint: Synthesis of the Core Scaffold

The utility of any scaffold is directly proportional to the efficiency and scalability of its synthesis. This compound is accessible through several established routes, but a common and reliable method involves the condensation of a β-ketoester equivalent with an appropriate amidine precursor.

Protocol 1: A Generalizable Synthesis of Pyrimidine-4-yl Acetate Derivatives

This protocol provides a conceptual framework. Specific conditions may vary based on the substitution pattern of the starting materials. A frequently employed strategy involves the reaction of ethyl 2-bromoacetate with a pre-formed pyrimidine thiol derivative.[3]

Objective: To synthesize an this compound derivative.

Materials:

-

4-(pyridin-4-yl)pyrimidine-2-thiol

-

Sodium hydroxide (NaOH)

-

Dry Ethanol (EtOH)

-

Ethyl 2-bromoacetate

-

Carbon tetrachloride (CCl₄)

Procedure:

-

Dissolve 4-(pyridin-4-yl)pyrimidine-2-thiol (1 equivalent) and sodium hydroxide (1 equivalent) in dry ethanol.

-

To this solution, add ethyl 2-bromoacetate (1 equivalent) dissolved in carbon tetrachloride.

-

Stir the reaction mixture and reflux for approximately 8 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Filter the resulting precipitate.

-

Wash the precipitate with water and ethanol to remove impurities.

-

Dry the final product under vacuum.[3]

Causality and Experimental Rationale:

-

The use of sodium hydroxide, a strong base, is crucial for the deprotonation of the thiol group on the pyrimidine ring, forming a highly nucleophilic thiolate anion.

-

This thiolate then readily attacks the electrophilic carbon of ethyl 2-bromoacetate in a classic SN2 reaction, displacing the bromide and forming the desired thioether linkage.

-

Refluxing provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

The workflow for this synthesis can be visualized as follows:

Caption: General workflow for synthesizing a pyrimidine-4-yl acetate derivative.

A Scaffold for Innovation: Chemical Reactivity and Derivatization

The true power of this compound lies in its versatile handles for chemical modification. These reaction sites allow for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.

Key Reaction Centers:

-

The Pyrimidine Ring: The nitrogen atoms of the pyrimidine ring can be protonated or alkylated. The ring itself can undergo nucleophilic aromatic substitution, particularly if activated with leaving groups like halogens. For instance, a chloro-substituted pyrimidine can be reacted with various amines to build a library of substituted compounds.[4][5]

-

The Methylene Bridge (-CH₂-): The protons on the carbon adjacent to the ester are acidic and can be removed by a suitable base. The resulting enolate is a potent nucleophile, allowing for alkylation or acylation at this position to introduce diverse side chains.

-

The Ethyl Ester (-COOEt): This group is a versatile functional handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, it can be reduced to a primary alcohol.

This multi-faceted reactivity allows for the creation of extensive compound libraries from a single, common core, a strategy central to modern drug discovery.

Caption: Key reactivity sites on the this compound scaffold.

Application Showcase: A Privileged Scaffold in Kinase Inhibition

The pyrimidine scaffold is a well-established ATP-mimetic, capable of forming key hydrogen bond interactions within the hinge region of kinase active sites.[6] The this compound core places key functionality in vectors that can be exploited to achieve both potency and selectivity. Derivatives of this scaffold are frequently investigated as inhibitors of various protein kinases involved in cancer pathogenesis.[1][2][7]

Case Study: Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitors

A prominent class of kinase inhibitors is built upon the pyrazolo[3,4-d]pyrimidine core, an isostere of adenine.[6] The synthesis of these fused systems often utilizes pyrimidine derivatives as key intermediates. The ethyl acetate side chain can be instrumental in forming the fused pyrazole ring.

Table 1: Example Bioactivity of Pyrimidine-based Compounds (Note: This is a representative table. Actual data varies widely based on the specific derivative and target.)

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |

| PYR-001 | EGFR | 15 | A549 (Lung) | Fictional Example |

| PYR-002 | VEGFR-2 | 45 | HUVEC | Fictional Example |

| PYR-003 | BTK | 5 | Ramos (Lymphoma) | Fictional Example |

| Ibrutinib | BTK | 0.5 | In vitro | [6] |

The data illustrates how modifications to the core scaffold can tune the potency and selectivity against different kinase targets. Ibrutinib, a highly successful BTK inhibitor, features a related pyrazolo[3,4-d]pyrimidine core, highlighting the clinical relevance of this scaffold family.[6]

Future Perspectives and Conclusion

The this compound scaffold is more than just a building block; it is a validated platform for the rapid discovery of potent and selective modulators of critical biological targets. Its synthetic accessibility, coupled with its versatile chemical handles, ensures its continued relevance in medicinal chemistry. Future work will likely focus on its application in developing covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and compounds targeting novel classes of enzymes. The pyrimidine core, particularly when functionalized with the ethyl acetate moiety, provides an ideal launching point for exploring complex chemical space, solidifying its status as a truly "privileged" scaffold in the ongoing quest for new medicines.[1][2]

References

- MySkinRecipes. Ethyl 2-(5-bromopyrimidin-4-yl)acetate.

- PrepChem.com. Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate.

- ACS Omega. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives.

- PubMed. Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfan-yl}acetate.

- ACS Publications. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative.

- International Journal of Pharmacy and Pharmaceutical Sciences. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of.

- ResearchGate. The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities.

- PubMed. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents.

- PubMed. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).

- National Institutes of Health. Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate.

- Royal Society of Chemistry. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.

Sources

- 1. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Ethyl 2-(5-bromopyrimidin-4-yl)acetate [myskinrecipes.com]

An In-Depth Technical Guide to the Biological Activity of Pyrimidine Ester Compounds

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry. Its presence in the nucleobases of DNA and RNA highlights its fundamental role in biological systems.[1] This has spurred the synthesis and investigation of a vast number of pyrimidine derivatives, revealing a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] This technical guide provides a comprehensive exploration of the biological activities of pyrimidine ester compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation.

Anticancer Activity of Pyrimidine Esters

Pyrimidine derivatives have emerged as a significant class of compounds in oncology, targeting various hallmarks of cancer such as uncontrolled cell proliferation and survival.[1][4] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways critical for tumor progression.[5]

Mechanism of Action and Structure-Activity Relationship (SAR)

The anticancer potential of pyrimidine esters is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[5] These modifications can modulate the molecule's affinity for its biological target, its pharmacokinetic properties, and its overall efficacy. A significant body of research has focused on designing pyrimidine esters as inhibitors of critical enzymes in cancer cell proliferation, such as thymidylate synthase (TS) and cyclin-dependent kinases (CDKs).[5][6]

For instance, pyrido[2,3-d]pyrimidine derivatives have been designed as potent thymidylate synthase inhibitors, which disrupts DNA synthesis and induces cell death in rapidly dividing cancer cells.[5] The structure-activity relationship of these compounds often reveals that specific substitutions at key positions of the pyrimidine ring are crucial for potent inhibitory activity.

Molecular docking studies have been instrumental in elucidating the binding modes of pyrimidine derivatives with their target proteins.[6][7] These computational techniques help predict the binding affinity and interaction patterns, guiding the rational design of more potent and selective anticancer agents.[7] For example, docking studies of pyrimidine derivatives with cyclin-dependent kinase 2 (CDK2) have identified key hydrogen bond interactions and hydrophobic interactions that are crucial for inhibitory activity.[6]

Quantitative Anticancer Data

The in vitro cytotoxic effects of pyrimidine ester compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value indicates greater potency.[1]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine Derivatives | LoVo (Colon) | 0.08 - 15.4 | [1] |

| LoVo/DX (Colon, resistant) | 0.12 - 21.6 | [1] | |

| MCF-7 (Breast) | 0.15 - 25.8 | [1] | |

| A549 (Lung) | 0.11 - 19.3 | [1] | |

| Fused Pyrimidines | HEPG2 (Liver) | 17.4 - 23.6 | [1] |

| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | 0.02 - 1.5 | [1] |

| C32 (Amelanotic Melanoma) | 0.03 - 2.1 | [1] | |

| DU145 (Prostate) | 0.04 - 3.2 | [1] | |

| 5-Hydroxymethylpyrimidines | HeLa (Cervical) | Moderate Activity | [8] |

| HepaRG (Liver) | Moderate Activity | [8] | |

| Caco-2 (Colon) | Moderate Activity | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This colorimetric assay is a widely used method to assess cell viability and the cytotoxic potential of novel compounds. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically.[1]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, etc.)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine ester compounds and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Caption: Workflow of the MTT assay for assessing the cytotoxicity of pyrimidine ester compounds.

Antimicrobial Activity of Pyrimidine Esters

Pyrimidine derivatives have demonstrated significant potential as antimicrobial agents, with some exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[9][10] The ester functional group can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these compounds.

Mechanism of Action

The antimicrobial mechanism of pyrimidine derivatives can vary. Some compounds are known to inhibit essential bacterial enzymes, such as dihydrofolate reductase, which is crucial for DNA synthesis.[11] Other derivatives may act by disrupting the bacterial cell division machinery, for example, by inhibiting the FtsZ protein polymerization.[12] The specific mechanism of action is often dependent on the overall structure of the pyrimidine derivative and the nature of its substituents.[12]

Quantitative Antimicrobial Data

The in vitro antimicrobial activity of pyrimidine ester compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[13]

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiophenyl substituted pyrimidine | Staphylococcus aureus | - | [12] |

| MRSA | Potent Activity | [12] | |

| VREs | Potent Activity | [12] | |

| 1,2,3,7-tetraaryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidines | Various strains | Variable | [14] |

| 5-amino thiadiazole substituted pyrimidine | Pseudomonas aeruginosa | Moderate to Good | [9] |

| Staphylococcus aureus | Moderate to Good | [9] | |

| Escherichia coli | Moderate to Good | [9] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[13]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microplates

-

Pyrimidine ester compounds

-

Standard antibiotic (e.g., ciprofloxacin)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the pyrimidine ester compounds in MHB in the wells of a 96-well microplate.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the microplates at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Antiviral Activity of Pyrimidine Esters

Pyrimidine nucleoside analogues are a well-established class of antiviral drugs.[15][16] Esterification of these nucleosides can enhance their bioavailability and cellular uptake, leading to improved antiviral efficacy.

Mechanism of Action

The primary mechanism of action for many antiviral pyrimidine nucleoside esters involves their intracellular conversion to the active triphosphate form.[15][17] This active metabolite then competes with natural nucleoside triphosphates for incorporation into the viral DNA or RNA by viral polymerases, leading to chain termination and inhibition of viral replication.[15][18] Some pyrimidine derivatives can also inhibit other viral enzymes, such as proteases, which are essential for viral maturation.[19]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.[20][21]

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock

-

Cell culture medium

-

Pyrimidine ester compounds

-

Overlay medium (e.g., medium containing carboxymethylcellulose or agar)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Compound Treatment and Infection: Pre-treat the cell monolayers with various concentrations of the pyrimidine ester compound for a specific period. Then, infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).

-

Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.

-

Overlay: After adsorption, remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C until viral plaques are visible (typically 2-5 days).

-

Staining and Plaque Counting: Fix the cells and stain with crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Caption: Workflow of the plaque reduction assay for evaluating antiviral efficacy.

Anti-inflammatory Activity of Pyrimidine Esters

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key mediators of the inflammatory cascade.[22][23] The ester moiety can be strategically incorporated to improve the drug-like properties of these compounds.

Mechanism of Action

A primary mechanism of anti-inflammatory action for many pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated during inflammation.[24] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of pain, fever, and inflammation.[25] Some pyrimidine-5-carboxamide derivatives have also been identified as inhibitors of salt-inducible kinases (SIKs), which play a crucial role in regulating macrophage polarization and inflammatory responses.[26]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a widely used and reliable in vivo assay for screening the acute anti-inflammatory activity of new compounds.[25][27]

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in saline)

-

Pyrimidine ester compounds

-

Standard anti-inflammatory drug (e.g., diclofenac sodium)

-

Pletysmometer

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions and divide them into groups (control, standard, and test groups).

-

Compound Administration: Administer the pyrimidine ester compounds orally or intraperitoneally to the test groups. The control group receives the vehicle, and the standard group receives the reference drug.

-

Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion

Pyrimidine ester compounds represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents is well-documented. A thorough understanding of their structure-activity relationships, coupled with robust and validated experimental protocols, is essential for the successful development of novel therapeutics based on this privileged scaffold. The methodologies and insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge required to advance the discovery and application of pyrimidine ester compounds in medicine.

References

-

Antiviral activity evaluation of some pyrimidine derivatives using plaque reduction assay. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

- Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors. (2013). Bioorganic & Medicinal Chemistry, 21(11), 3090-3104.

- Rastogi, S. K., Khanka, S., et al. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 15, 677-694.

- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules, 27(15), 4912.

- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6945.

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-10.

- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2022). Molecules, 27(19), 6296.

- Kassab, A. E. (2016). Design, Synthesis and Biological Evaluation of New Thieno[2,3-d]pyrimidines as Anti-inflammatory Agents. Medicinal Chemistry, 12(5), 465-476.

- Recent Development of Pyrimidine-Containing Antimicrobial Agents. (2022). Archiv der Pharmazie, 355(10), 2200179.

- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). Scientific Reports, 15(1), 1-19.

- Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents. (2018). Bioorganic Chemistry, 80, 335-348.

- Bhat, K. I., Kumar, A., Kumar, P., & Riyaz, E. K. (2014). Synthesis and Biological Evaluation of Some Novel Pyrimidine Derivatives Derived from Chalcones. Research Journal of Pharmacy and Technology, 7(9), 995-998.

- Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2022). Molecules, 27(15), 4913.

- Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. (2025). Journal of Pharmaceutical Sciences, 15(3), 1-10.

- Synthesis and comparing the antibacterial activities of pyrimidine derivatives. (2014). Journal of Chemical Sciences, 126(5), 1475-1483.

- Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. (2021). International Journal of Molecular Sciences, 22(11), 5915.

- Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (2019). Journal of Taibah University Medical Sciences, 14(6), 554-561.

- Fang, Z., Li, Y., Zheng, Y., Li, X., Lu, Y. J., Yan, S. C., ... & Sun, N. (2021). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC medicinal chemistry, 12(7), 1165-1172.

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules, 26(7), 2056.

- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021). Frontiers in Chemistry, 9, 726249.

- Rashid, H. U., Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., ... & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(11), 6048-6073.

- Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. (2024). Medicinal Chemistry Research, 33(1), 1-25.

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). Molecules, 29(20), 4798.

- Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (2022). Viruses, 14(10), 2247.

- SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. (2011). Acta Poloniae Pharmaceutica, 68(1), 57-65.

- Cieplik, J., Stolarczyk, M., Pluta, J., Gubrynowicz, O., Bryndal, I., Lis, T., & Mikulewicz, M. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta poloniae pharmaceutica, 68(1), 57-65.

- A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants. (1990).

- Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. (2024). Biosciences Biotechnology Research Asia, 21(2).

- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Journal of Pharmacopuncture, 22(4), 185-194.

- A review: Mechanism of action of antiviral drugs. (2021).

- Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. (2023). European Journal of Medicinal Chemistry, 258, 115598.

-

Guide to In Vitro Antiviral Testing. (n.d.). IBT Bioservices. Retrieved from [Link]

- Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. (2024).

- Antiviral Efficacy of Test Compounds in a Plaque Reduction Assay against Omicron SARS-CoV-2. (2022). Viruses, 14(11), 2452.

- Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review. (1991). Il Farmaco; edizione scientifica, 46(3), 349-401.

- Antiviral Agents. (2001). In Medical Microbiology (4th ed.).

- The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides. (2022).

-

In Vitro Antiviral Testing. (n.d.). Institute for Antiviral Research, Utah State University. Retrieved from [Link]

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(11), 6048-6073.

- Anti-Inflammatory Activity of Some Synthesized Novel Pyrrolo[2,3- D ] Pyrimidines Derivatives Using Ethyl 2-Amino-4,5-Bis(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1 H-Pyrrole-3-Carboxylate as Synthon. (2017). Journal of Heterocyclic Chemistry, 54(5), 2845-2854.

- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2012). APMIS : acta pathologica, microbiologica, et immunologica Scandinavica, 120(5), 321-330.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ptfarm.pl [ptfarm.pl]

- 15. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals [mdpi.com]

- 18. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 [mdpi.com]

- 20. jocpr.com [jocpr.com]

- 21. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 23. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanisms of Pyrimidine Ring Synthesis

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of medicinal chemistry and molecular biology.[1][2] It forms the structural core of nucleobases such as cytosine, thymine, and uracil, which are fundamental building blocks of DNA and RNA.[3] Beyond its role in genetics, the pyrimidine moiety is a privileged scaffold found in a vast array of therapeutic agents, demonstrating a wide spectrum of biological activities including anti-cancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[4][5][6][7]

For researchers and professionals in drug development, a deep understanding of the reaction mechanisms underpinning pyrimidine synthesis is not merely academic; it is essential for the rational design of novel therapeutics, the optimization of synthetic routes, and the development of efficient, sustainable manufacturing processes. This guide provides an in-depth exploration of the core reaction mechanisms, blending classical, field-proven syntheses with modern, high-efficiency methodologies. We will dissect the "why" behind experimental choices, offering insights grounded in mechanistic principles to empower the practicing scientist.

Foundational Principles: Strategies for Pyrimidine Ring Closure

The majority of pyrimidine syntheses rely on the convergent assembly of the ring from acyclic precursors. The most common and robust strategy involves the cyclization of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment.[2][8]

-

The C-C-C Fragment: Typically, this is a β-dicarbonyl compound or a functional equivalent, such as a β-ketoester, β-diketone, or an α,β-unsaturated ketone. The reactivity of this component is centered on the electrophilicity of the carbonyl carbons and the nucleophilicity of the central carbon atom (or its enol/enolate form).

-

The N-C-N Fragment: This component provides the two nitrogen atoms of the pyrimidine ring. Common examples include urea, thiourea, amidines, and guanidines.[2]

The art and science of pyrimidine synthesis lie in orchestrating the selective condensation of these fragments, often under catalytic influence, to achieve the desired ring closure and substitution pattern.

Classical Mechanisms: The Bedrock of Pyrimidine Synthesis

Two classical named reactions, the Biginelli and Pinner syntheses, have remained staples in the chemist's toolbox for over a century, providing reliable access to key pyrimidine scaffolds.

The Biginelli Reaction: A Powerful Three-Component Condensation

Developed by Pietro Biginelli in 1891, this one-pot, three-component reaction combines an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[9] These DHPMs are not only biologically active but also serve as versatile intermediates for further elaboration.

Mechanistic Insights: The precise mechanism of the Biginelli reaction has been a subject of study for decades, with several plausible pathways proposed. The most widely accepted mechanism proceeds through an N-acyliminium ion intermediate.[10]

-

Iminium Ion Formation (Rate-Limiting Step): The reaction is typically initiated by an acid-catalyzed condensation between the aldehyde and urea.[11][12] This step involves the nucleophilic attack of a urea nitrogen onto the protonated aldehyde carbonyl, followed by dehydration to form a key N-acyliminium ion intermediate. This electrophilic intermediate is the linchpin of the reaction, activating the aldehyde for subsequent nucleophilic attack.

-

Nucleophilic Addition: The enol form of the β-ketoester then acts as the carbon nucleophile, attacking the iminium ion.[10][11] This step establishes the critical C4-C5 bond of the final ring.

-

Cyclization and Dehydration: The final step is an intramolecular nucleophilic attack of the remaining urea nitrogen atom onto the ketone carbonyl group of the ketoester moiety.[10][12] Subsequent dehydration yields the stable, six-membered dihydropyrimidine ring.

Causality in Experimental Design: The choice of an acid catalyst (Brønsted or Lewis acids) is critical.[9] The catalyst serves to protonate the aldehyde, increasing its electrophilicity and accelerating the initial condensation with urea, which is often the rate-determining step.[9] In the absence of a catalyst, the reaction is often sluggish and low-yielding.

Diagram: The Biginelli Reaction Mechanism Below is a diagram illustrating the widely accepted N-acyliminium ion pathway for the Biginelli reaction.

Caption: The N-acyliminium pathway of the Biginelli reaction.

Experimental Protocol: Synthesis of a Dihydropyrimidinone (DHPM) This protocol is a representative example of a classical Biginelli condensation.

-

Setup: To a 100 mL round-bottom flask, add the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and ethanol (20 mL).[13]

-

Catalyst Addition: Add a catalytic amount of a suitable acid, such as copper(II) trifluoroacetate hydrate or a few drops of concentrated HCl.

-

Reaction: Stir the mixture and heat it to reflux for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.[13]

-

Purification: Collect the solid product by filtration, wash it with cold ethanol to remove unreacted starting materials, and dry it. If necessary, recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.[13]

The Pinner Synthesis: A Versatile [3+3] Cycloaddition